An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and versatile synthetic intermediate, playing a pivotal role in the construction of complex molecular architectures. While it may not have a dedicated CAS number due to its primary use as a transient species, its precursor, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is well-documented with the CAS number 84547-85-3 [1][2]. This guide, prepared from the perspective of a Senior Application Scientist, delves into the synthesis, key chemical properties, and significant applications of this pyrazole derivative, with a particular focus on its utility in pharmaceutical and agrochemical research. The pyrazole scaffold is a "biologically privileged" structure, frequently found in active pharmaceutical ingredients (APIs), underscoring the importance of its derivatives in drug discovery programs[3][4].
Physicochemical Properties and Characterization
While the carbonyl chloride is typically generated and used in situ, its properties can be inferred from its structure and the known characteristics of its carboxylic acid precursor.
| Property | Value (for the precursor carboxylic acid) | Reference |
| CAS Number | 84547-85-3 | [1][2] |
| Molecular Formula | C5H5ClN2O2 | [1][2] |
| Molecular Weight | 160.56 g/mol | [1][2] |
| Melting Point | 219-221 °C | [1] |
| Boiling Point | 327 °C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
The introduction of the carbonyl chloride functionality dramatically increases the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This high reactivity is the cornerstone of its synthetic utility.
Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
The most common and efficient method for the preparation of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction Mechanism: Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established transformation in organic synthesis. The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent nucleophilic attack of the chloride on the carbonyl carbon. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Caption: General synthesis pathway.
Experimental Protocol
This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids and is adapted from similar transformations found in the literature[5].
Materials:
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4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
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Thionyl chloride (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)
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Anhydrous dichloromethane (DCM) or toluene as solvent
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N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
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To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Add anhydrous DCM or toluene to the flask to create a suspension.
-
Slowly add thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is typically used immediately in the subsequent reaction step without further purification.
Applications in Drug Development and Agrochemicals
The primary utility of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride lies in its ability to readily react with nucleophiles to form a variety of derivatives. Its most significant application is in the synthesis of amides through reaction with primary or secondary amines. This is a cornerstone of medicinal chemistry, as the amide bond is a fundamental linkage in a vast number of pharmaceutical compounds.
Caption: Synthetic utility workflow.
The resulting pyrazole carboxamides are key components in a range of biologically active molecules, including:
-
Insecticides and Herbicides: Many commercial agrochemicals are based on the pyrazole carboxamide scaffold[2].
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Pharmaceuticals: Pyrazole derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[4]. The ability to easily synthesize a library of amide derivatives from 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride makes it an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.
Safety and Handling
As with all acyl chlorides, 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
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Reactivity: It is highly reactive and will react violently with water and other protic solvents. All reactions should be carried out under anhydrous conditions.
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Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.
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Toxicity: Inhalation of its vapors can cause respiratory irritation.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a face shield are mandatory.
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Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
All manipulations should be performed in a well-ventilated chemical fume hood. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a quintessential example of a reactive intermediate that, while often generated and consumed in the same synthetic step, is fundamental to the construction of a diverse range of valuable molecules. Its straightforward synthesis from the corresponding carboxylic acid and its high reactivity make it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the development of novel chemical entities.
References
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4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem. (n.d.). Retrieved from [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Retrieved from [Link]
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4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. (n.d.). Retrieved from [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. (n.d.). Retrieved from [Link]
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(12) United States Patent - Googleapis.com. (2017, December 22). Retrieved from [Link]
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Compound 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine--hydrogen chloride (1/2) -... (n.d.). Retrieved from [Link]
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